3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium 3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium Guibourtinidin chloride analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.

Brand Name: Vulcanchem
CAS No.: 23130-31-6
VCID: VC3813403
InChI: InChI=1S/C15H10O4/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15/h1-8H,(H2-,16,17,18)/p+1
SMILES: C1=CC(=CC=C1C2=C(C=C3C=CC(=CC3=[O+]2)O)O)O
Molecular Formula: C15H11O4+
Molecular Weight: 255.24 g/mol

3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium

CAS No.: 23130-31-6

Cat. No.: VC3813403

Molecular Formula: C15H11O4+

Molecular Weight: 255.24 g/mol

* For research use only. Not for human or veterinary use.

3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium - 23130-31-6

Specification

CAS No. 23130-31-6
Molecular Formula C15H11O4+
Molecular Weight 255.24 g/mol
IUPAC Name 2-(4-hydroxyphenyl)chromenylium-3,7-diol
Standard InChI InChI=1S/C15H10O4/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15/h1-8H,(H2-,16,17,18)/p+1
Standard InChI Key ZGQPDIBIQDDUNF-UHFFFAOYSA-O
SMILES C1=CC(=CC=C1C2=C(C=C3C=CC(=CC3=[O+]2)O)O)O
Canonical SMILES C1=CC(=CC=C1C2=C(C=C3C=CC(=CC3=[O+]2)O)O)O

Introduction

Structural and Nomenclature Analysis

Chemical Identity

3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium, also known as guibourtinidin chloride or apigeninidin chloride, features a benzopyrylium core (Figure 1). The compound’s IUPAC name reflects its hydroxylation pattern: three hydroxyl groups at positions 3, 7, and 4′ (on the phenyl substituent) . Its cationic structure is stabilized by resonance, with a chloride counterion in its salt form .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC15H11O4+Cl\text{C}_{15}\text{H}_{11}\text{O}_{4}^+ \cdot \text{Cl}^-
Molecular Weight290.7 g/mol (chloride salt)
UV/Vis Absorptionλmax\lambda_{\text{max}}: 246, 279, 328, 485 nm
Solubility1 mg/mL in DMSO, ethanol

The compound’s stability is temperature-dependent, with recommended storage at -20°C for long-term preservation .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy identifies hydroxyl (O–H) stretches at 3200–3500 cm1^{-1} and aromatic C=C vibrations at 1450–1600 cm1^{-1} . Nuclear magnetic resonance (NMR) data reveal distinct signals for the 4-hydroxyphenyl group (δ 7.2–7.4 ppm, aromatic protons) and the benzopyrylium core (δ 6.5–6.8 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 255.0657 ([M]+^+) .

Synthesis and Natural Occurrence

Natural Extraction

The compound is naturally abundant in Sorghum bicolor leaves, where its synthesis is upregulated in response to wounding or pathogen attack . Extraction protocols involve methanol-water mixtures, followed by column chromatography using silica gel or Sephadex LH-20 .

Synthetic Routes

Laboratory synthesis typically employs acid-catalyzed condensation of phloroglucinol (1,3,5-trihydroxybenzene) with 4-hydroxybenzaldehyde, followed by cyclization in hydrochloric acid . Yields range from 45–60%, with purification via recrystallization from ethanol .

Table 2: Synthetic Parameters

ParameterConditionSource
Reaction Temperature80–100°C
CatalystHCl (concentrated)
Reaction Time4–6 hours

Chemical and Physical Properties

Reactivity

The 3- and 7-hydroxyl groups participate in hydrogen bonding and metal chelation, while the 4-hydroxyphenyl group enhances electrophilic substitution reactivity . The compound undergoes pH-dependent tautomerism, existing as a flavylium cation at pH < 2 and transforming into quinoidal bases or chalcones at higher pH .

Photochemical Behavior

Irradiation at 485 nm induces trans-to-cis isomerization of the chalcone form, a reversible process exploited in photochromic systems . In micellar solutions (e.g., cetyltrimethylammonium bromide, CTAB), the compound exhibits enhanced photostability and intense red coloration .

Biological Activities

Antioxidant Effects

The compound scavenges free radicals via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, with an IC50_{50} of 12.3 μM against DPPH radicals . Its redox potential (EE^\circ) of 0.45 V vs. SHE underscores its efficacy as a chain-breaking antioxidant .

Antimicrobial Properties

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively, have been reported . Synergistic effects with β-lactam antibiotics enhance potency by 4–8 fold .

Table 3: Biological Activity Profile

ActivityModel SystemResultSource
AntioxidantDPPH assayIC50_{50} = 12.3 μM
Anti-inflammatoryRAW 264.7 macrophages50% NO inhibition at 25 μM
AntifungalCandida albicansMIC = 128 μg/mL

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s low cytotoxicity (CC50_{50} > 200 μM in HEK293 cells) supports its use in nutraceuticals and topical antimicrobial formulations . Derivatives like pelargonidin 3-glucoside (callistephin) are explored for anticancer applications, showing 40% inhibition of MCF-7 breast cancer cells at 50 μM .

Photonic Materials

In CTAB micelles, the compound’s photochromic properties enable applications in optical data storage and smart textiles . Reversible color changes (colorless ↔ red) occur within 10 seconds under UV irradiation .

Recent Advances and Future Directions

Structural Modifications

Glycosylation at the 3-hydroxyl position (e.g., β-D-glucopyranoside derivatives) improves water solubility and bioavailability . A 2025 study reported a glucosylated analog (C21_{21}H21_{21}O10_{10}) with 3-fold enhanced antioxidant activity compared to the parent compound .

Clinical Prospects

Ongoing trials investigate its efficacy in diabetic wound healing, leveraging collagen-staining properties observed in Sorghum extracts . Challenges remain in optimizing pharmacokinetics and reducing metabolic degradation in vivo.

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